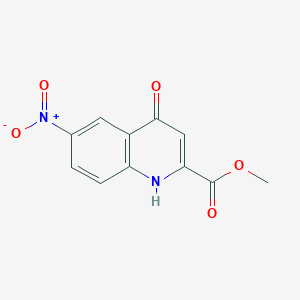

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

描述

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate through hydroamination at ambient temperature, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

化学反应分析

Types of Reactions

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as hydrogen gas in the presence of a catalyst.

Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

科学研究应用

Chemical Properties and Structure

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has the molecular formula and features a nitro group at the sixth position and a carboxylate ester. Its unique structure contributes to its biological activities and chemical reactivity, making it a valuable compound in various fields.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Antimalarial Properties : Studies have shown that quinoline derivatives are effective against malaria parasites, suggesting that this compound may also have similar effects.

- Antitumor Activity : Preliminary investigations suggest that this compound may interact with cellular targets involved in cancer progression, warranting further exploration in oncology.

Biological Research

- Biochemical Pathway Influence : The compound's interaction with various biological targets can lead to significant alterations in cellular processes. This makes it a valuable tool for studying biochemical pathways.

- Mechanism of Action Studies : Although specific mechanisms remain under investigation, its ability to influence enzyme activity and receptor interactions is of great interest.

Industrial Applications

- Dye Production : Quinoline derivatives are utilized in the synthesis of dyes due to their vibrant colors and stability.

- Catalyst Development : The compound's unique structure allows it to serve as a catalyst in various chemical reactions, enhancing reaction efficiency.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.

Case Study 2: Antimalarial Research

Research conducted by the Institute of Tropical Medicine highlighted the antimalarial properties of quinoline derivatives. This compound was found to inhibit the growth of Plasmodium falciparum in vitro, indicating its therapeutic potential against malaria.

作用机制

The mechanism of action of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties.

相似化合物的比较

Similar Compounds

Some compounds similar to methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate include:

4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Quinolines: Such as norfloxacin, ofloxacin, levofloxacin, and ciprofloxacin, which are used as antibiotics.

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions with molecular targets. This compound’s nitro group and carboxylate ester provide distinct chemical properties that can be exploited in various applications.

生物活性

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 16133-46-3) is a heterocyclic compound belonging to the quinolone family, recognized for its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 248.19 g/mol

- Functional Groups : Nitro group at the 6-position, keto group at the 4-position, and a carboxylate ester at the 2-position.

This specific arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various pathogens.

- Enzyme Inhibition : This compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including resistant ones:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential as a lead compound in developing new antibiotics.

Anticancer Activity

Studies have shown that quinolone derivatives possess anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that methyl 6-nitro derivatives exhibited enhanced antibacterial activity compared to their non-nitro counterparts, emphasizing the role of the nitro group in enhancing efficacy against resistant strains .

- Anticancer Research : In a study focusing on various quinolone derivatives, methyl 6-nitro-4-oxo showed promising results in inhibiting proliferation in breast cancer cell lines through modulation of apoptotic pathways .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby inhibiting its function .

属性

IUPAC Name |

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNPBZVQMSFLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。